
(1-ブロモエチル-2,2,2-D3)ベンゼン
説明
(1-Bromoethyl-2,2,2-D3)benzene is a chemical compound with the molecular formula C8H6D3Br . It is also known as α-Methylbenzyl Bromide or 1-Phenylethyl Bromide .
Molecular Structure Analysis
The molecular structure of (1-Bromoethyl-2,2,2-D3)benzene consists of a benzene ring attached to a bromoethyl group . The isotopic enrichment is 98 atom % D .
Physical And Chemical Properties Analysis
(1-Bromoethyl-2,2,2-D3)benzene has a molecular weight of 188.08 . It is a non-hazardous material for transport . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
スチレンの制御ラジカル重合
(1-ブロモエチル-2,2,2-D3)ベンゼンは、スチレンの制御ラジカル重合で使用されます 。このプロセスは、特定の分子量と低い多分散性を備えた明確に定義されたポリマーを作成するために不可欠です。この化合物は開始剤として作用し、重合プロセスの正確な制御を可能にし、これは一貫性があり予測可能な特性を持つ材料を生成するために不可欠です。
安息香酸の不斉エステル化
有機合成の分野では、(1-ブロモエチル-2,2,2-D3)ベンゼンは、安息香酸の不斉エステル化に使用されます 。この用途は、さまざまな医薬品を製造するための重要な成分であるキラル分子の合成に特に重要です。重水素原子の存在は、反応経路を追跡し、エステル化プロセスのメカニズムを理解するために使用できます。
原子移動ラジカル重合(ATRP)
もう1つの重要な用途は、原子移動ラジカル重合(ATRP)における開始剤としての使用です 。ATRPは、ブロック、グラジエント、星形ポリマーなどの複雑な構造を持つポリマーの作成を可能にするタイプのリビング重合です。この方法は、ドラッグデリバリーシステム、コーティング、およびエレクトロニクス用の高度な材料の調製に広く使用されています。
臭素末端ポリマーの合成
この化合物は、臭素末端ポリスチレンおよびポリ(p-メトキシスチレン)の合成にも使用されます 。これらの臭素末端ポリマーは、さらに官能基化するための貴重な中間体であり、特定の末端基官能性を備えた高度な材料を作成する用途があります。
難燃剤用途
臭素含有量のため、(1-ブロモエチル-2,2,2-D3)ベンゼンは難燃剤として使用されています 。ポリマーに組み込むことで、難燃性を高めることができ、航空宇宙や自動車産業など、さまざまな安全性が重要な用途に適しています。
β-フェネチル誘導体の調製
この化合物は、さまざまなβ-フェネチル誘導体を調製するための出発物質として役立ちます 。これらの誘導体は、医薬品有効成分(API)の合成において重要であり、ユニークな芳香族特性により、香料産業でも使用されています。
重水素標識に関する研究
最後に、(1-ブロモエチル-2,2,2-D3)ベンゼンは、重水素標識研究において不可欠です 。重水素標識は、化学研究における強力なツールであり、反応を通じて原子の運命を追跡し、反応機構を理解し、体内の薬物の代謝経路を研究するために使用されます。
Safety and Hazards
(1-Bromoethyl-2,2,2-D3)benzene is considered a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash immediately with plenty of water .
作用機序
Target of Action
The primary target of (1-Bromoethyl-2,2,2-D3)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound (1-Bromoethyl-2,2,2-D3)benzene undergoes electrophilic aromatic substitution . This process involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can be used as a chemical reference for chemical identification, qualitative, quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .
Pharmacokinetics
The compound’s deuterium labeling allows researchers to study metabolic pathways in vivo in a safe manner .
Result of Action
The result of the action of (1-Bromoethyl-2,2,2-D3)benzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process .
Action Environment
The action, efficacy, and stability of (1-Bromoethyl-2,2,2-D3)benzene can be influenced by various environmental factors. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
特性
IUPAC Name |
(1-bromo-2,2,2-trideuterioethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

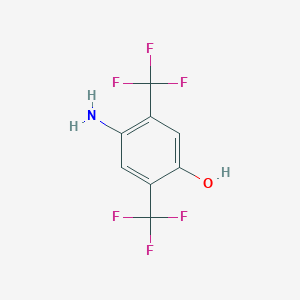
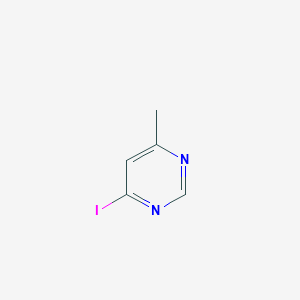
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)



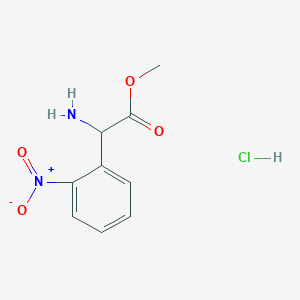
amine hydrochloride](/img/structure/B1382976.png)
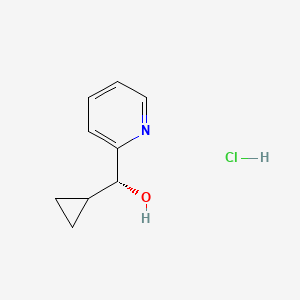
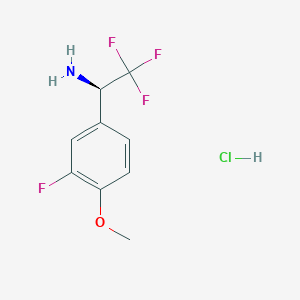
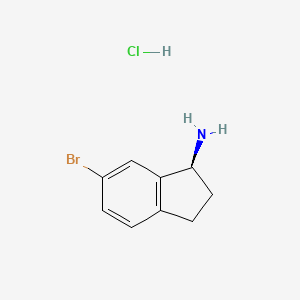
![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)
